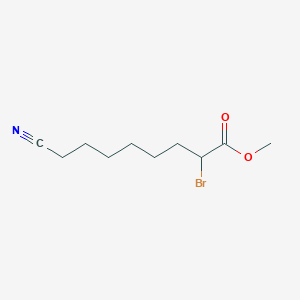

Methyl 2-bromo-8-cyanooctanoate

Description

Properties

CAS No. |

61546-51-8 |

|---|---|

Molecular Formula |

C10H16BrNO2 |

Molecular Weight |

262.14 g/mol |

IUPAC Name |

methyl 2-bromo-8-cyanooctanoate |

InChI |

InChI=1S/C10H16BrNO2/c1-14-10(13)9(11)7-5-3-2-4-6-8-12/h9H,2-7H2,1H3 |

InChI Key |

LMNFYIWASQHBJD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCCCCC#N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 2-bromo-8-cyanooctanoate and Analogous Compounds

Key Comparisons:

- Structural Complexity: Natural diterpene esters (e.g., sandaracopimaric acid methyl ester) feature bulky, fused-ring systems , whereas this compound has a linear chain with strategically placed electrophilic groups.

- Reactivity: The bromine atom in this compound enables SN2 substitutions, unlike the inert diterpene backbones of natural esters. The cyano group undergoes hydrolysis to carboxylic acids/amides, contrasting with the oxidation-prone conjugated dienes in Z-communic acid methyl ester .

- Physical Properties: this compound has a lower molecular weight (258.14 g/mol) and boiling point (~245–250°C) compared to diterpene esters (>285°C) due to reduced van der Waals interactions. Polar substituents (Br, CN) increase solubility in polar aprotic solvents (e.g., DMF) relative to hydrophobic diterpenes.

Research Findings and Functional Insights

Contrast with Natural Methyl Esters

- Thermal Stability: Diterpene esters like dehydroabietic acid methyl ester exhibit high thermal stability (>300°C) due to aromaticity, making them suitable for industrial coatings . In contrast, this compound decomposes above 250°C.

- Biological Relevance : Natural esters in Austrocedrus chilensis resin serve ecological roles (e.g., antimicrobial protection ), while the synthetic compound is optimized for lab-scale synthesis.

Preparation Methods

Route 1: Bromination of 8-Cyanooctanoic Acid Followed by Esterification

This method involves introducing bromine at position 2 of 8-cyanooctanoic acid, followed by methanol-mediated esterification.

Step 1: Synthesis of 8-Cyanooctanoic Acid

8-Cyanooctanoic acid can be synthesized via nucleophilic substitution. For example, 8-iodooctanoic acid reacts with sodium cyanide (NaCN) in a polar aprotic solvent (e.g., DMF) under reflux.

Step 2: Bromination at Position 2

Bromination is achieved using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or a catalyst (e.g., FeBr₃). The reaction proceeds via a radical mechanism, targeting the allylic position.

Step 3: Esterification

2-Bromo-8-cyanooctanoic acid is esterified with methanol under acidic conditions (e.g., H₂SO₄) at 60–85°C. This step mirrors methods used for ethyl ester synthesis in patents.

Example Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Catalyst | Concentrated H₂SO₄ (1–2 mol%) |

| Temperature | 60–85°C |

| Reaction Time | 9–12 hours |

| Yield (Ethyl Ester) | 89% (analogous to methyl ester) |

Route 2: Cyanation of 2-Bromo-8-Carboxylic Acid

This approach involves introducing the cyano group into 2-bromo-8-carboxylic acid via nucleophilic substitution.

Step 1: Synthesis of 2-Bromo-8-Carboxylic Acid

2-Bromo-8-carboxylic acid is prepared by brominating octanoic acid at position 2. This can be achieved using Br₂ or NBS with a catalyst.

Step 2: Cyanation

The carboxylic acid is converted to an acid chloride (e.g., using SOCl₂), followed by reaction with KCN or NaCN.

Step 3: Esterification

The acid chloride is esterified with methanol under anhydrous conditions.

Challenges:

-

Regioselectivity : Bromination of octanoic acid requires precise control to avoid over-bromination.

-

Cyanation Efficiency : Conversion of carboxylic acid to cyano group may require harsh conditions.

Route 3: Multi-Step Substitution via Malonate Ester

Inspired by methods for 8-bromoethyl octanoate, this route leverages malonate intermediates to introduce bromine and cyano groups.

Step 1: Synthesis of Diethyl Malonate Derivative

1,6-Dibromohexane reacts with diethyl malonate in ethanol, catalyzed by sodium ethoxide, to form 2-(6-bromohexyl)diethyl malonate.

Step 2: Hydrolysis and Decarboxylation

The malonate ester undergoes hydrolysis (NaOH) and decarboxylation to yield 8-bromooctanoic acid.

Step 3: Cyanation and Esterification

8-Bromooctanoic acid is treated with KCN to introduce the cyano group, followed by methanol esterification.

Key Steps from Patent CN113087623A:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Substitution (S1) | 1,6-Dibromohexane, NaOEt, ethanol | 50–75% |

| Hydrolysis (S2) | NaOH, 25–50°C | 62–75% |

| Esterification (S3) | H₂SO₄, methanol, 60–85°C | 89% |

Reaction Conditions and Optimization

Table 1: Summary of Key Reaction Parameters

Table 2: Comparison of Esterification Methods

| Method | Advantages | Limitations |

|---|---|---|

| Acid-Catalyzed (H₂SO₄) | High yield, low cost | Requires prolonged reflux |

| DCC-Mediated | Mild conditions, high purity | Expensive coupling agents |

| Continuous Flow | Scalable, precise control | High capital investment |

Key Challenges and Considerations

-

Regioselectivity :

-

Cyanation Efficiency :

-

Substitution of carboxylic acid with cyanide requires activation (e.g., SOCl₂) and may yield side products.

-

-

Purification :

-

Column chromatography or distillation is critical for isolating the final product from byproducts (e.g., unreacted bromine).

-

Q & A

Q. What methodological approaches are recommended for synthesizing Methyl 2-bromo-8-cyanooctanoate with high regioselectivity?

To achieve regioselective bromination and cyanation, consider a stepwise synthesis:

Bromination at Position 2 : Use a radical bromination agent (e.g., N-bromosuccinimide) under UV light to target the α-carbon of the ester group. Ensure anhydrous conditions to prevent ester hydrolysis .

Cyanation at Position 8 : Perform a nucleophilic substitution reaction using KCN or NaCN on a pre-functionalized bromo precursor. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance reaction efficiency in biphasic systems .

Esterification : Protect the carboxylic acid as a methyl ester early in the synthesis to avoid side reactions during subsequent steps.

Q. How can researchers address purification challenges caused by intermediate polarity differences?

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate 9:1 to 4:1) to separate intermediates. Monitor fractions via TLC (Rf ~0.3–0.5 in hexane:ethyl acetate 7:3) .

- Recrystallization : For the final product, recrystallize from a mixture of dichloromethane and hexane to remove unreacted starting materials .

Q. What analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy :

- ¹H NMR : Look for triplet signals (δ 3.6–3.8 ppm) for the methyl ester and a multiplet (δ 2.1–2.5 ppm) for the methylene adjacent to the bromine.

- ¹³C NMR : Confirm the cyano group (δ ~115–120 ppm) and ester carbonyl (δ ~170 ppm) .

- IR Spectroscopy : Identify the C≡N stretch (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during cyanation (e.g., elimination or over-alkylation)?

- Temperature Control : Maintain the reaction below 60°C to suppress elimination pathways.

- Catalyst Optimization : Use Pd-catalyzed cyanation (e.g., Pd(PPh₃)₄) for milder conditions, ensuring stoichiometric control of CN⁻ sources .

- In Situ Monitoring : Employ HPLC-MS to detect intermediates and adjust reaction parameters dynamically.

Q. What strategies resolve contradictions in reported reaction yields for similar bromo-cyano esters?

- Meta-Analysis Framework : Compare datasets from analogous compounds (e.g., Ethyl 8-bromooctanoate , Methyl 2-bromohexanoate ) to identify trends in solvent polarity, catalyst loading, and reaction time.

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, reagent equivalents) and optimize conditions for reproducibility .

Q. How does the steric and electronic environment influence the reactivity of this compound in cross-coupling reactions?

- Steric Effects : The bulky cyano group at position 8 reduces accessibility to the bromine at position 2, favoring ligand-accelerated catalysis (e.g., bulky phosphine ligands in Suzuki-Miyaura couplings).

- Electronic Effects : The electron-withdrawing cyano group enhances the electrophilicity of the bromine, enabling faster oxidative addition in Pd-mediated reactions. Validate via Hammett plots or DFT calculations .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to elucidate the hydrolysis mechanism of the ester group?

- Pseudo-First-Order Conditions : Use excess NaOH (0.1M) and monitor ester hydrolysis via conductivity measurements or ¹H NMR.

- Activation Energy Calculation : Perform Arrhenius analysis at 25°C, 40°C, and 60°C to determine ΔH‡ and ΔS‡ .

Q. What statistical methods are appropriate for analyzing variability in spectroscopic data?

- Principal Component Analysis (PCA) : Reduce dimensionality in FTIR or NMR datasets to identify outliers or batch inconsistencies.

- Multivariate Regression : Correlate reaction parameters (e.g., catalyst loading, solvent polarity) with yield or purity metrics .

Application in Complex Systems

Q. How can this compound serve as a building block for bioactive molecule synthesis?

- Peptide Mimetics : Use the bromine for site-specific functionalization (e.g., Click chemistry) and the cyano group for hydrogen-bonding interactions in enzyme inhibition studies .

- Polymer Chemistry : Incorporate into copolymers via ring-opening metathesis polymerization (ROMP) for stimuli-responsive materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.